SF1126

Catalog No.
S548419
CAS No.
936487-67-1
M.F
C39H48N8O14
M. Wt
852.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SF1126

CAS Number

936487-67-1

Product Name

SF1126

IUPAC Name

(3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoate

Molecular Formula

C39H48N8O14

Molecular Weight

852.8 g/mol

InChI

InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58)/t26-,27-,28-/m0/s1

InChI Key

SVNJBEMPMKWDCO-KCHLEUMXSA-N

SMILES

C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

SF-1126, SF1126, SF 1126

Canonical SMILES

C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)[O-])C(=O)NC(CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1COCC[N+]1(COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Description

The exact mass of the compound SF1126 is 852.329 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

SF1126 is a dual inhibitor. This means it targets two important molecules involved in cancer cell growth and survival:

  • Phosphatidylinositol 3-kinase (PI3K): PI3K is a signaling enzyme in a pathway that promotes cell growth and proliferation. SF1126 acts as a pan-PI3K inhibitor, meaning it can inhibit all forms of PI3K enzymes.
  • Bromodomain-containing protein 4 (BRD4): BRD4 is a protein that helps regulate gene expression. By inhibiting BRD4, SF1126 may block the production of proteins needed for cancer cell growth.

Studies suggest that SF1126 may work by:

  • Inhibiting the growth and proliferation of cancer cells [].
  • Inducing cancer cell death (apoptosis) [].
  • Blocking the formation of new blood vessels that tumors need to grow (angiogenesis) [].

Preclinical Studies

SF1126 has shown promise in preclinical studies, which are experiments conducted in laboratories or using animal models. These studies have shown that SF1126 can inhibit the growth of various types of cancer cells, including colorectal cancer, liver cancer, and blood cancers [].

SF1126 is a small molecule conjugate that functions as a pan-inhibitor of phosphoinositide 3-kinases, specifically targeting all class IA isoforms. This compound is a peptidic pro-drug derived from LY294002, designed to enhance solubility and selectively bind to integrins within tumor environments. It exhibits significant potential in the treatment of various cancers by modulating critical signaling pathways involved in tumor growth and survival, particularly the phosphoinositide 3-kinase and mammalian target of rapamycin pathways .

SF1126 acts as a pan-PI3K inhibitor, meaning it targets all isoforms of class IA PI3K enzymes. These enzymes play a crucial role in cell growth, proliferation, and survival. By inhibiting PI3K activity, SF1126 disrupts these signaling pathways, leading to tumor cell death (apoptosis) [].

Additionally, the RGD peptide component facilitates tumor-specific delivery. It binds to integrins, cell surface receptors overexpressed on tumor vasculature and some cancer cells []. This targeted delivery mechanism aims to minimize off-target effects on healthy tissues.

  • LY294002: This parent compound exhibits some toxicity, and potential side effects associated with SF1126 need to be evaluated in clinical trials [].
  • RGD peptide: This component is generally considered non-toxic [].
That facilitate its biological activity. Upon administration, it is converted into its active form, which inhibits the phosphoinositide 3-kinase pathway. This inhibition leads to a reduction in the phosphorylation of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), ultimately promoting apoptosis in cancer cells . The compound's structure allows it to interact with specific integrins, enhancing its efficacy in targeting tumor tissues while minimizing effects on normal cells .

The biological activity of SF1126 has been extensively studied, demonstrating its effectiveness in inhibiting cell proliferation and inducing apoptosis across various cancer cell lines. In particular, studies have shown that SF1126 significantly reduces the viability of colorectal cancer cells and other malignancies by disrupting key signaling pathways associated with cell survival and growth . Its ability to preferentially accumulate in tumor tissues further enhances its therapeutic potential, making it a promising candidate for cancer treatment .

The synthesis of SF1126 involves several steps to create the RGDS-conjugated pro-drug form. The process typically begins with the preparation of the LY294002 scaffold, followed by conjugation with an RGDS peptide to improve targeting and solubility. The final product is purified through standard chromatographic techniques to ensure high purity and yield . Detailed protocols for synthesis may vary but generally include solid-phase peptide synthesis for the conjugation step.

Interaction studies have shown that SF1126 effectively inhibits critical signaling pathways associated with tumor growth. For instance, it has been observed to reduce levels of phosphorylated AKT and ERK in multiple myeloma cell lines, indicating its role in disrupting growth factor-mediated signaling . Furthermore, preclinical studies have demonstrated that SF1126 can enhance the effects of other therapeutic agents when used in combination, suggesting synergistic potential in cancer treatment regimens .

Several compounds exhibit similar mechanisms of action or target similar pathways as SF1126. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
LY294002Phosphoinositide 3-kinase inhibitorPredecessor to SF1126; lacks targeted delivery
GDC-0941Selective phosphoinositide 3-kinase inhibitorDesigned for oral bioavailability
AZD8835Phosphoinositide 3-kinase inhibitorTargets both class I and class II isoforms
CopanlisibPhosphoinositide 3-kinase inhibitorAdministered intravenously; approved for lymphoma

While LY294002 serves as a foundational compound for SF1126, the latter's unique RGDS conjugation allows for improved solubility and specificity towards tumor integrins. This specificity enhances its therapeutic index compared to other inhibitors that may not possess such targeted delivery mechanisms.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

852.32899823 g/mol

Monoisotopic Mass

852.32899823 g/mol

Heavy Atom Count

61

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DL0Q912033

Drug Indication

For the treatment of various forms of cancer.

Mechanism of Action

SF1126 is a small molecule conjugate containing a pan-PI3K inhibitor that selectively inhibits all PI3K class IA isoforms and other key members of the PI3K superfamily, including DNA-PK and mTOR. A major factor in tumor resistance to approved chemotherapy agents is thought to be the activation of the PI3K/PTEN pathway. As a result, it is thought that inhibiting this pathway, via SF1126, could cause the resetting of sensitivity to approved agents and exhibit synergistic anticancer effects.

Wikipedia

Sf-1126

Dates

Modify: 2024-04-14
1: Peirce SK, Findley HW, Prince C, Dasgupta A, Cooper T, Durden DL. The PI-3 kinase-Akt-MDM2-survivin signaling axis in high-risk neuroblastoma: a target for PI-3 kinase inhibitor intervention. Cancer Chemother Pharmacol. 2011 Aug;68(2):325-35. Epub 2010 Oct 24. PubMed PMID: 20972874; PubMed Central PMCID: PMC3143317.
2: Ozbay T, Durden DL, Liu T, O'Regan RM, Nahta R. In vitro evaluation of pan-PI3-kinase inhibitor SF1126 in trastuzumab-sensitive and trastuzumab-resistant HER2-over-expressing breast cancer cells. Cancer Chemother Pharmacol. 2010 Mar;65(4):697-706. Epub 2009 Jul 28. PubMed PMID: 19636556; PubMed Central PMCID: PMC2808522.
3: Garlich JR, De P, Dey N, Su JD, Peng X, Miller A, Murali R, Lu Y, Mills GB, Kundra V, Shu HK, Peng Q, Durden DL. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, SF1126, with antitumor and antiangiogenic activity. Cancer Res. 2008 Jan 1;68(1):206-15. Erratum in: Cancer Res. 2008 Jul 15;68(1):6030. PubMed PMID: 18172313.
4: Harvey RD, Lonial S. PI3 kinase/AKT pathway as a therapeutic target in multiple myeloma. Future Oncol. 2007 Dec;3(6):639-47. Review. PubMed PMID: 18041916.

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